3'-Bromo-2,2'-dichloro-[1,1'-biphenyl]-3-amine
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Overview
Description
3’-Bromo-2,2’-dichloro-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine and chlorine atoms attached to the biphenyl structure, along with an amine group. The unique arrangement of these substituents imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2,2’-dichloro-[1,1’-biphenyl]-3-amine typically involves multiple steps, starting from commercially available biphenyl derivativesThe reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvents to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of tubular diazotization reaction technology can enhance the stability and yield of the intermediate diazonium salts, which are then further reacted to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-2,2’-dichloro-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form secondary or tertiary amines.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives
Common Reagents and Conditions
Bromination and Chlorination: Bromine and chlorine reagents in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3’-Bromo-2,2’-dichloro-[1,1’-biphenyl]-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3’-Bromo-2,2’-dichloro-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, chlorine, and amine groups allows the compound to form specific interactions, such as hydrogen bonding or halogen bonding, with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-2’,6-dichloro-6’-methyl-1,1’-biphenyl
- 3,3’-Dichloro-2,5-dimethoxy-1,1’-biphenyl
- 3’,5-Dichloro-2,3-dimethoxy-1,1’-biphenyl
Uniqueness
3’-Bromo-2,2’-dichloro-[1,1’-biphenyl]-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, and amine groups allows for versatile chemical modifications and applications in various fields .
Properties
Molecular Formula |
C12H8BrCl2N |
---|---|
Molecular Weight |
317.00 g/mol |
IUPAC Name |
3-(3-bromo-2-chlorophenyl)-2-chloroaniline |
InChI |
InChI=1S/C12H8BrCl2N/c13-9-5-1-3-7(11(9)14)8-4-2-6-10(16)12(8)15/h1-6H,16H2 |
InChI Key |
SXSGIFITMGNWPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)Cl)C2=C(C(=CC=C2)Br)Cl |
Origin of Product |
United States |
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